![molecular formula C10H10N2O2S B2984795 5-对甲苯氧基甲基-3H-[1,3,4]恶二唑-2-硫酮 CAS No. 34243-10-2](/img/structure/B2984795.png)

5-对甲苯氧基甲基-3H-[1,3,4]恶二唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

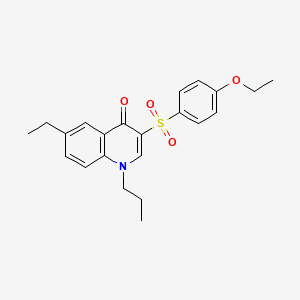

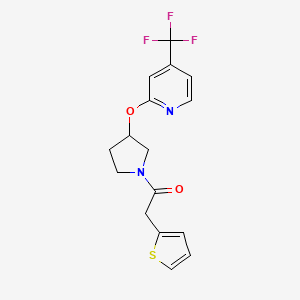

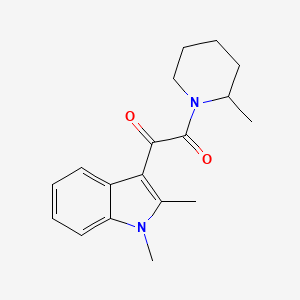

“5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is also known by other names such as “5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione” and “5-[(p-Tolyloxy)methyl]-1,3,4-oxadiazole-2(3H)-thione” among others .

Molecular Structure Analysis

The molecular structure of “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” includes a 1,3,4-oxadiazole ring attached to a p-tolyl group via an oxygen atom . The InChI string for the compound is InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) . The compound has a topological polar surface area of 74.9 Ų and a complexity of 273 .

Physical And Chemical Properties Analysis

The compound “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” has a molecular weight of 222.27 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 222.04629874 g/mol .

科学研究应用

合成和表征

1,3,4-恶二唑-2-硫酮衍生物(包括 5-对甲苯氧基甲基-3H-[1,3,4]恶二唑-2-硫酮)的合成和表征涉及一系列从芳香酸开始的化学反应。这些化合物已经在各种研究中显示出有效的生物活性。表征技术包括 1H NMR、IR 和 MS,证实了新型化合物的成功合成 (向建南,2009 年)。

抗真菌和抗菌应用

多项研究证明了 1,3,4-恶二唑衍生物的抗真菌和抗菌功效。例如,使用绿色化学工具合成的衍生物对人类病原真菌菌株(如白色念珠菌和新隐球菌)表现出有希望的抗真菌活性。分子对接研究表明,这些化合物有效地结合在真菌酶的活性位点上,表明它们作为抗真菌药物的潜力 (Urja D. Nimbalkar 等人,2016 年)。此外,1,3,4-恶二唑 N-曼尼希碱基对病原菌和各种癌细胞系的抗菌和抗增殖活性也得到了强调,一些衍生物显示出广谱抗菌活性和有效的抗增殖活性 (L. H. Al-Wahaibi 等人,2021 年)。

缓蚀

恶二唑衍生物也被认为是酸性环境中金属的有效缓蚀剂。这些化合物表现出高抑制效率,这归因于它们在金属表面形成保护层的能力,从而减少腐蚀。涉及电化学技术和表面分析的研究提供了对其作用机理和潜在工业应用的见解 (Vikas Kalia 等人,2020 年)。

抗癌活性

1,3,4-恶二唑衍生物的抗癌潜力已在各种研究中得到探索,一些化合物对癌细胞系表现出显着的活性。这些发现表明恶二唑衍生物在开发新的抗癌疗法中的效用。这些衍生物由羧酸和手性氨基酸酯合成,然后对癌症进行体外评估,突出了它们在癌症研究中的前景 (C. Feng 等人,2010 年)。

未来方向

The future directions for “5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione” and similar compounds could involve further exploration of their anticancer potential . This could include more detailed studies on their mechanisms of action, as well as the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells .

作用机制

Target of Action

The primary targets of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione are various enzymes and proteins that contribute to cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes and proteins play crucial roles in DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism, respectively .

Mode of Action

5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes and proteins, leading to changes in cellular processes such as DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .

Biochemical Pathways

The inhibition of these enzymes and proteins affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA . Similarly, the inhibition of HDAC alters gene expression, the inhibition of topoisomerase II affects DNA topology, the inhibition of telomerase impacts telomere length maintenance, and the inhibition of thymidine phosphorylase disrupts nucleotide metabolism .

Pharmacokinetics

The compound’s molecular weight of 22226 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The result of the action of 5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione is the induction of apoptosis, or programmed cell death . By inhibiting the activity of enzymes and proteins essential for cell proliferation, the compound disrupts normal cellular processes, leading to cell death .

属性

IUPAC Name |

5-[(4-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-2-4-8(5-3-7)13-6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDXNGYZLGKZJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2984719.png)

![2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2984720.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)